3-Azaspiro[5.5]undecan-3-amine hydrochloride
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Overview
Description
3-Azaspiro[5.5]undecan-3-amine hydrochloride is a spirocyclic amine compound with the molecular formula C₁₀H₂₁ClN₂. It is characterized by a unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecan-3-amine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. The amine group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the spirocyclic structure and subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions
3-Azaspiro[5.5]undecan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
3-Azaspiro[5.5]undecan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Azaspiro[5.5]undecan-3-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
3-Azaspiro[5.5]undecan-7-amine hydrochloride: Studied for its potential therapeutic applications.
Uniqueness
3-Azaspiro[5.5]undecan-3-amine hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H21ClN2 |
---|---|
Molecular Weight |
204.74 g/mol |
IUPAC Name |
3-azaspiro[5.5]undecan-3-amine;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c11-12-8-6-10(7-9-12)4-2-1-3-5-10;/h1-9,11H2;1H |
InChI Key |
UUOKTCFOOVVYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)N.Cl |
Origin of Product |
United States |
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